molecular formula C11H16N4O2S B15082279 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15082279
M. Wt: 268.34 g/mol
InChI Key: SBKPFMGFBDGZAH-UHFFFAOYSA-N
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Description

8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2S It belongs to the class of purine derivatives and is characterized by the presence of a sec-butylthio group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the sec-butylthio group to the purine ring. One common method involves the reaction of 3,7-dimethylxanthine with sec-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sec-butylthio group, yielding the parent purine derivative.

    Substitution: The sec-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The sec-butylthio group is believed to play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. For example, it may inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(sec-butylthio)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

8-butan-2-ylsulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-5-6(2)18-11-12-8-7(14(11)3)9(16)13-10(17)15(8)4/h6H,5H2,1-4H3,(H,13,16,17)

InChI Key

SBKPFMGFBDGZAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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